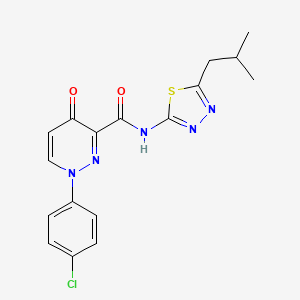![molecular formula C20H18N2O B11381194 2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11381194.png)
2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzodiazole core with propargyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Prop-2-en-1-yl Group: The final step involves the etherification of the benzodiazole derivative with 2-(prop-2-en-1-yl)phenol using a suitable coupling reagent like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl and prop-2-en-1-yl groups.
Reduction: Reduction reactions can target the benzodiazole core or the alkyne group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alkanes or reduced benzodiazole derivatives.
Substitution: Products may include substituted benzodiazole derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its photophysical properties.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry:
- Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes or DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
- 2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-BENZIMIDAZOLE
- 2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-INDOLE
Uniqueness:
- The presence of both prop-2-yn-1-yl and prop-2-en-1-yl groups in the same molecule is unique.
- The combination of a benzodiazole core with these functional groups provides distinct chemical reactivity and potential applications.
Properties
Molecular Formula |
C20H18N2O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[(2-prop-2-enylphenoxy)methyl]-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C20H18N2O/c1-3-9-16-10-5-8-13-19(16)23-15-20-21-17-11-6-7-12-18(17)22(20)14-4-2/h2-3,5-8,10-13H,1,9,14-15H2 |
InChI Key |
IYGGPHXYXXDLDR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethyl-7-methyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11381122.png)

![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11381131.png)
![4-(4-bromophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11381133.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11381139.png)
![10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11381142.png)
![5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11381144.png)
![5-[benzyl(methyl)amino]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11381146.png)
![2-[(3-methoxyphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11381149.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11381161.png)
![6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11381174.png)

![1-(3-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11381187.png)
